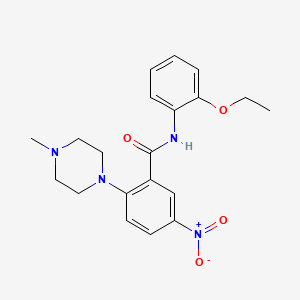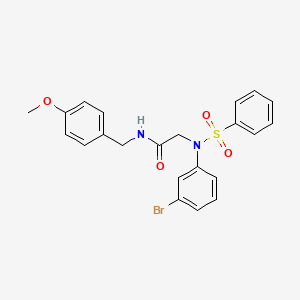
3-(3-phenyl-1-pyrrolidinyl)-1-(2-thienyl)-1-propanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-phenyl-1-pyrrolidinyl)-1-(2-thienyl)-1-propanone hydrochloride, also known as Desmethylprodine or 1-(3-phenylpyrrolidin-3-yl)-2-(thiophen-2-yl)propan-1-one, is a synthetic opioid analgesic drug. It is classified as a Schedule I controlled substance in the United States due to its high potential for abuse and addiction.
Mécanisme D'action
3-(3-phenyl-1-pyrrolidinyl)-1-(2-thienyl)-1-propanone hydrochloride acts as an agonist at the mu-opioid receptor, producing analgesia and euphoria. It also has activity at the delta-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-phenyl-1-pyrrolidinyl)-1-(2-thienyl)-1-propanone hydrochloride include pain relief, sedation, respiratory depression, and addiction. It can also cause nausea, vomiting, constipation, and itching.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3-phenyl-1-pyrrolidinyl)-1-(2-thienyl)-1-propanone hydrochloride in lab experiments is its potency and selectivity for the mu-opioid receptor. However, its high potential for abuse and addiction makes it difficult to use in animal studies and clinical trials.
Orientations Futures
Future research on 3-(3-phenyl-1-pyrrolidinyl)-1-(2-thienyl)-1-propanone hydrochloride could focus on developing safer and more effective opioid analgesics with fewer side effects and lower abuse potential. Other areas of research could include the development of novel pain management strategies that do not rely on the opioid receptor system.
Méthodes De Synthèse
The synthesis of 3-(3-phenyl-1-pyrrolidinyl)-1-(2-thienyl)-1-propanone hydrochloride involves the reaction of 3-phenyl-1-pyrrolidinyl-acetone with thiophen-2-yl-magnesium bromide in the presence of hydrochloric acid. The resulting product is then purified using recrystallization techniques.
Applications De Recherche Scientifique
3-(3-phenyl-1-pyrrolidinyl)-1-(2-thienyl)-1-propanone hydrochloride has been used in scientific research to study the opioid receptor system and its role in pain management. It has also been used as a reference standard in the analysis of opioid drugs in biological samples.
Propriétés
IUPAC Name |
3-(3-phenylpyrrolidin-1-yl)-1-thiophen-2-ylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS.ClH/c19-16(17-7-4-12-20-17)9-11-18-10-8-15(13-18)14-5-2-1-3-6-14;/h1-7,12,15H,8-11,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLNWFGCKBBGIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)CCC(=O)C3=CC=CS3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Phenyl-pyrrolidin-1-yl)-1-thiophen-2-yl-propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chloro-2,5-dimethoxyphenyl)-4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B5157214.png)
![3-(diphenylmethyl)-5-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5157215.png)
![2-[5-(1,3-benzodioxol-5-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5157220.png)
![4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl acetate](/img/structure/B5157222.png)




![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5157245.png)
![ethyl 2-[(5,5-dimethyl-2-nitro-3-oxo-1-cyclohexen-1-yl)amino]benzoate](/img/structure/B5157259.png)
amino]-1-piperidinyl}phenyl)-2,4-dimethylbenzamide](/img/structure/B5157266.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1,3-diethyl-2-thioxo-4-imidazolidinone](/img/structure/B5157269.png)
![N'-[(4-bromophenyl)sulfonyl]-N-methylbenzenecarboximidamide](/img/structure/B5157276.png)
